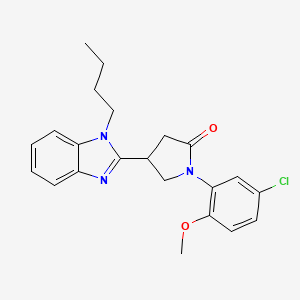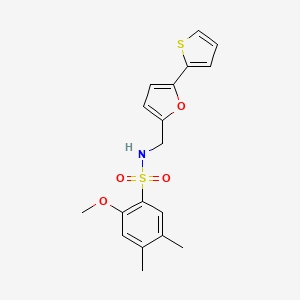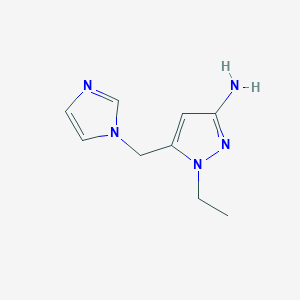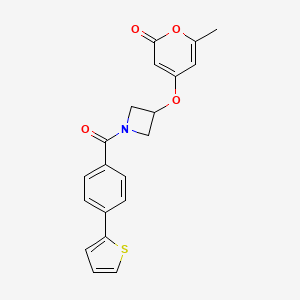
4-(1-butyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-butyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as BMBPP and has a molecular formula of C26H29ClN4O2.
Wissenschaftliche Forschungsanwendungen
Anticancer Compound Synthesis and Characterization
Palladium(II) and platinum(II) complexes containing benzimidazole ligands were synthesized as potential anticancer compounds. The structures of these complexes were elucidated using various physico-chemical techniques, and their cytotoxicity was evaluated against different cancer cell lines. This research underscores the importance of benzimidazole derivatives in the development of new anticancer agents, offering insights into their molecular structures and therapeutic potentials (Ghani & Mansour, 2011).
EGFR Inhibitors for Cancer Treatment
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their anti-cancer properties, was conducted using density functional theory and molecular docking. These compounds were identified as potent EGFR inhibitors, with potential applications in cancer treatment. The research highlights the therapeutic relevance of benzimidazole derivatives in targeting cancer pathways, particularly in inhibiting EGFR activity, which is crucial for the proliferation of cancer cells (Karayel, 2021).
Antibacterial Activity and Synthesis of Heterocycles
The synthesis of azoles with high antibacterial activity was achieved through the nucleophilic ring opening of 1,4-disubstituted 2-pyrrolidones with hydrazine. This study demonstrates the versatility of benzimidazole derivatives in synthesizing compounds with significant antibacterial properties, expanding the scope of these derivatives in developing new antimicrobial agents (Peleckis et al., 2018).
Vasorelaxant Activity and QSAR Study
A series of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles were synthesized and demonstrated significant vasodilation properties. This study not only showcases the potential of benzimidazole derivatives in treating cardiovascular diseases by relaxing blood vessels but also employs quantitative structure-activity relationship (QSAR) analysis to predict the activity of these compounds, offering a methodological approach to drug development (Nofal et al., 2013).
Eigenschaften
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-3-4-11-25-18-8-6-5-7-17(18)24-22(25)15-12-21(27)26(14-15)19-13-16(23)9-10-20(19)28-2/h5-10,13,15H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAGSGONWNOYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Butylbenzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2730329.png)

![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)
![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)


![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)